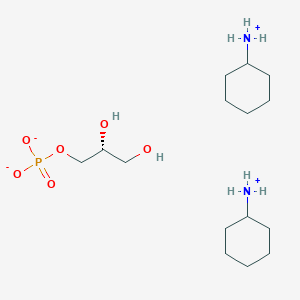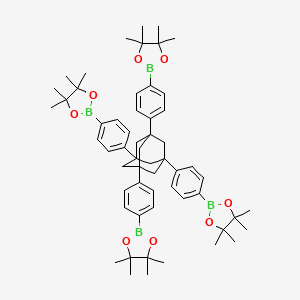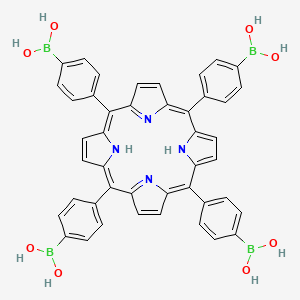
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes four boronic acid groups attached to a porphyrin core via benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized using a variety of methods, including the Adler-Longo method, which involves the condensation of pyrrole and an aldehyde in the presence of an acid catalyst.
Attachment of Benzene Rings: The benzene rings are introduced through a series of electrophilic aromatic substitution reactions, where the porphyrin core reacts with benzene derivatives under specific conditions.
Introduction of Boronic Acid Groups: The final step involves the introduction of boronic acid groups through a palladium-catalyzed Suzuki coupling reaction. This reaction typically requires a boronic acid derivative, a halogenated benzene derivative, and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The boronic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various functionalized derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure and reactivity make it a valuable tool in organic synthesis and catalysis.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and sensing applications. Its ability to bind to specific biomolecules makes it useful for studying biological processes at the molecular level.
Medicine: The compound has potential applications in drug delivery and photodynamic therapy. Its boronic acid groups can be used to target specific biomolecules, while its porphyrin core can generate reactive oxygen species for therapeutic purposes.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as sensors, catalysts, and electronic devices. Its unique properties make it suitable for a wide range of applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to bind to specific biomolecules. The porphyrin core can participate in various photochemical and redox reactions, generating reactive oxygen species and other reactive intermediates that can modulate biological processes. These interactions can lead to a range of effects, including changes in cellular signaling, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraamine: This compound has amine groups instead of boronic acid groups, which can alter its reactivity and applications.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahydroxyl: This compound has hydroxyl groups instead of boronic acid groups, which can affect its chemical and physical properties.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahalide:
Uniqueness
The uniqueness of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid lies in its combination of boronic acid groups and a porphyrin core. This unique structure imparts a range of properties, including high reactivity, versatility, and the ability to participate in various chemical and biological processes. The presence of boronic acid groups allows for specific interactions with biomolecules, while the porphyrin core provides photochemical and redox activity, making it a valuable compound for a wide range of applications.
Eigenschaften
Molekularformel |
C44H34B4N4O8 |
|---|---|
Molekulargewicht |
790.0 g/mol |
IUPAC-Name |
[4-[10,15,20-tris(4-boronophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C44H34B4N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52-60H |
InChI-Schlüssel |
DMQYVFRRCQNSEX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)B(O)O)C8=CC=C(C=C8)B(O)O)C=C4)C9=CC=C(C=C9)B(O)O)N3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


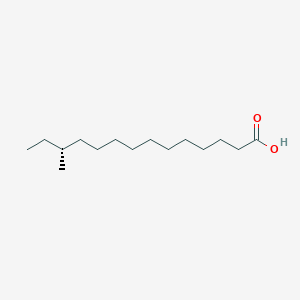
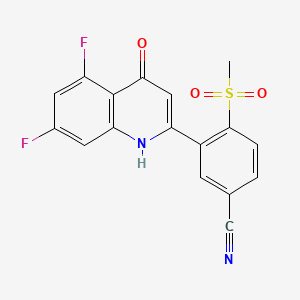



![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
